molecular formula C8H15NO3S B1471754 1-(Propane-2-sulfonyl)piperidin-3-one CAS No. 1016539-03-9

1-(Propane-2-sulfonyl)piperidin-3-one

Cat. No. B1471754
CAS RN: 1016539-03-9
M. Wt: 205.28 g/mol
InChI Key: PXLUUMYFUZYUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propane-2-sulfonyl)piperidin-3-one is a chemical compound that has garnered a great deal of interest in scientific research due to its unique chemical properties and potential applications across various fields. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 1-(Propane-2-sulfonyl)piperidin-3-one is C8H15NO3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Propane-2-sulfonyl)piperidin-3-one is 205.28 g/mol. More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Stereodynamics and the Perlin Effect

Research on N-trifyl substituted 1,4-diheterocyclohexanes, including compounds similar to 1-(Propane-2-sulfonyl)piperidin-3-one, has investigated their stereodynamic behavior using low-temperature NMR spectroscopies. These studies have revealed the existence of mixtures of conformers differing by the orientation of substituent groups, highlighting the influence of intramolecular interactions on conformer stability. The findings have implications for understanding the stereodynamics of related compounds and could inform the design of new chemical entities with desired spatial arrangements (Shainyan et al., 2008).

Intramolecular Cyclization

The Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate has been investigated, leading to the concise preparation of sulfonylated unsaturated piperidines. This reaction showcases a novel reorganization of bonds, offering a method for synthesizing complex piperidine structures with potential applications in medicinal chemistry and drug synthesis (Furukawa et al., 2019).

Antimicrobial Evaluation

Sulfonyl derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have indicated that certain N-sulfonylated piperidine derivatives possess significant antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents (Fadda et al., 2016).

Synthesis of Piperidine Derivatives

Efforts to synthesize 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have demonstrated their potential as antimicrobial agents against pathogens affecting plants, such as tomatoes. These compounds' synthesis and evaluation highlight the versatility of sulfonyl piperidines in developing plant protection agents (Vinaya et al., 2009).

Control of Polymorphism

Studies on the polymorphism of di(arylamino) aryl compounds, including those related to 1-(Propane-2-sulfonyl)piperidin-3-one, have revealed methods for controlling polymorphic forms in the development of solid formulations. This research is crucial for pharmaceutical applications, where the polymorphic form of a compound can significantly affect its bioavailability and stability (Takeguchi et al., 2015).

Safety And Hazards

While specific safety and hazard information for 1-(Propane-2-sulfonyl)piperidin-3-one was not found in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-propan-2-ylsulfonylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUUMYFUZYUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propane-2-sulfonyl)piperidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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